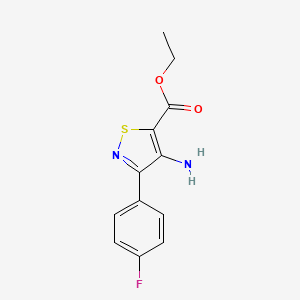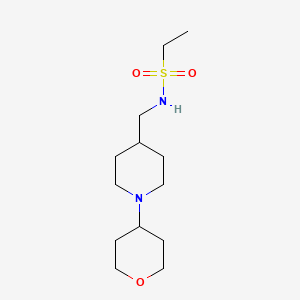
N-(9-oxo-9H-thioxanthen-2-yl)-3-(trifluoromethyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-oxo-9H-thioxanthen-2-yl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C21H12F3NO2S and its molecular weight is 399.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
The unique structure of benzene-1,3,5-tricarboxamides (BTAs) has facilitated their use in supramolecular chemistry. BTAs demonstrate extensive utility across various scientific disciplines, leveraging their simple structure and self-assembly behavior into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This characteristic enables their application in nanotechnology, polymer processing, and biomedical fields, illustrating the versatile nature of BTAs as a supramolecular building block (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry and Biological Significance
In the realm of medicinal chemistry, nitrogen-containing heterocyclic compounds, including triazines and phenothiazines, have garnered attention for their broad spectrum of biological activities. Triazine derivatives have been evaluated across various models for their antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This highlights the potential of triazine as a core moiety for future drug development (Verma, Sinha, & Bansal, 2019). Similarly, N-alkylphenothiazines have shown promise beyond their antipsychotic drug origins, exhibiting antibacterial, antifungal, and anticancer activities, as well as the ability to coordinate to metals, indicating their broad applicability in synthesis, study of properties, and applications (Krstić et al., 2016).
Environmental Science Applications
The occurrence and ecological risks of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food have been critically reviewed to understand their environmental fate and toxicity. This underscores the pressing need for continued research on the occurrence and impact of NBFRs in various matrices, highlighting environmental concerns associated with these compounds and their breakdown products (Zuiderveen, Slootweg, & de Boer, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(9-oxothioxanthen-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO2S/c22-21(23,24)13-5-3-4-12(10-13)20(27)25-14-8-9-18-16(11-14)19(26)15-6-1-2-7-17(15)28-18/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWCOUKLCEDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3019762.png)
![2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B3019764.png)
![(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3019767.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019771.png)

![N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B3019774.png)

![4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B3019776.png)
![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)


